molecular formula C9H11NaO3S B1324434 Benzenesulfonic acid, 2,4,6-trimethyl-, sodium salt CAS No. 6148-75-0

Benzenesulfonic acid, 2,4,6-trimethyl-, sodium salt

Cat. No. B1324434
CAS RN: 6148-75-0
M. Wt: 222.24 g/mol
InChI Key: AOJUNZYQOYSGHT-UHFFFAOYSA-M
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Description

“Benzenesulfonic acid, 2,4,6-trimethyl-, sodium salt” is also known as "Sodium benzenesulfonate" . It is an organic compound with the linear formula C6H5SO3Na . The molecular weight of this compound is 180.16 .


Synthesis Analysis

Sodium benzenesulfonate has been used in the synthesis of 1-butyl-3-propanenitrile imidazolium benzenesulfonate .


Molecular Structure Analysis

The molecular structure of “Benzenesulfonic acid, 2,4,6-trimethyl-, sodium salt” is represented by the linear formula C6H5SO3Na . The molecular weight of this compound is 180.16 .


Chemical Reactions Analysis

Benzenesulfonic acid exhibits the reactions typical of other aromatic sulfonic acids, forming sulfonamides, sulfonyl chloride, and esters . The sulfonation is reversed above 220 °C . Dehydration with phosphorus pentoxide gives benzenesulfonic acid anhydride ((C6H5SO2)2O) .


Physical And Chemical Properties Analysis

“Benzenesulfonic acid, 2,4,6-trimethyl-, sodium salt” is a white deliquescent sheet crystal or a white waxy solid that is soluble in water and ethanol, slightly soluble in benzene, and insoluble in nonpolar solvents like diethyl ether . It is often stored in the form of alkali metal salts . Its aqueous solution is strongly acidic .

Scientific Research Applications

  • Ion-Selective Membranes : Benzenesulfonic acid, 2,4,6-trimethyl-, sodium salt is utilized in the synthesis of compounds for ion-selective membranes. These membranes have potential applications in ion transport channels, beneficial for various separation processes (Zhu et al., 2006).

  • Surfactant Production : It's instrumental in the production of sodium dodecyl-benzenesulfonate, a key anionic surfactant used in detergents and other cleaning products. This compound is generated through the neutralization of dodecyl-benzenesulfonic acid, which has implications in the properties of formed granules (Schöngut et al., 2013).

  • Cool Storage Systems : It significantly impacts the crystallization process in gas hydrate cool storage systems. The addition of benzenesulfonic acid, 2,4,6-trimethyl-, sodium salt accelerates the formation rate of gas hydrates, enhancing the efficiency of cool storage systems (Bi et al., 2006).

  • Chemical Catalysis : This compound is used in the development of neutral catalytic systems for Michael reactions of indoles, facilitating the production of desired Michael adducts in high yields, thus showing its importance in organic synthesis (Gu et al., 2007).

  • Resin Cements : In dental applications, benzenesulfonic acid, 2,4,6-trimethyl-, sodium salt influences the polymerization behavior of self-adhesive resin cements. Its addition increases the degree of conversion of these cements, which is crucial for their performance (Albuquerque et al., 2018).

  • Dye Decomposition : This compound has been studied in the context of decomposing and decoloring synthetic dyes, showing potential for waste treatment and environmental applications (Hosseini et al., 2010).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

sodium;2,4,6-trimethylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3S.Na/c1-6-4-7(2)9(8(3)5-6)13(10,11)12;/h4-5H,1-3H3,(H,10,11,12);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOJUNZYQOYSGHT-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)[O-])C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0064125
Record name Benzenesulfonic acid, 2,4,6-trimethyl-, sodium salt
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzenesulfonic acid, 2,4,6-trimethyl-, sodium salt

CAS RN

6148-75-0
Record name Benzenesulfonic acid, 2,4,6-trimethyl-, sodium salt (1:1)
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonic acid, 2,4,6-trimethyl-, sodium salt (1:1)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzenesulfonic acid, 2,4,6-trimethyl-, sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0064125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 2,4,6-trimethylbenzenesulphonate
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